molecular formula C26H24FNO4 B12509540 Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

Cat. No.: B12509540
M. Wt: 433.5 g/mol
InChI Key: QEYUCCGEZPPGKU-DEOSSOPVSA-N
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Description

Chemical Identity and Structural Features

This compound (CAS 2349755-07-1) is characterized by a pentanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group and at the fifth carbon with a 2-fluorophenyl moiety. The (S)-configuration at the α-carbon ensures compatibility with ribosomal translation machinery and chiral peptide synthesis. Key structural attributes include:

Property Value
Molecular formula C₂₆H₂₄FNO₄
Molecular weight 433.48 g/mol
Fmoc group position α-amino protection
Fluorine substitution 2-position on phenyl ring
Stereochemistry S-configuration at α-carbon

The Fmoc group (fluorenylmethoxycarbonyl) serves as a base-labile protecting group, enabling sequential solid-phase peptide synthesis (SPPS). The 2-fluorophenyl side chain introduces steric and electronic effects that modulate peptide conformation and intermolecular interactions.

Historical Development in Fluorinated Amino Acid Research

The synthesis of fluorinated amino acids like this compound emerged from decades of research into fluorine’s unique bioisosteric properties. Early methods relied on multi-step protection-deprotection strategies, often leading to low yields and scalability challenges. For example, fluorinated amines were traditionally converted to α-amino nitriles via photooxidative cyanation, followed by hydrolysis—a process requiring intermediate purification.

Advances in flow chemistry revolutionized this field. Semi-continuous flow systems now enable protecting-group-free synthesis of racemic fluorinated amino acids, as demonstrated by Koksch and Seeberger in 2022. These systems bypass intermediate purification and achieve gram-scale production, addressing the limited commercial availability of fluorinated analogs. The development of Fmoc-protected derivatives further streamlined their integration into automated peptide synthesizers, broadening applications in drug discovery.

Significance of Fluorine Substitution in Bioactive Compounds

Fluorine’s electronegativity and small atomic radius (1.47 Å) allow it to act as a hydrogen-bond acceptor while minimally perturbing molecular geometry. In this compound, the 2-fluorophenyl group:

  • Enhances lipophilicity , improving membrane permeability and metabolic stability.
  • Induces conformational rigidity via C–F···H–N and C–F···C=O interactions, stabilizing secondary structures like α-helices and β-sheets.
  • Modulates protein-ligand binding through dipole-dipole interactions and π-stacking with aromatic residues.

Comparative studies on fluorinated balanol analogs reveal that single fluorine substitutions can alter kinase selectivity by up to 10-fold, underscoring fluorine’s role in fine-tuning bioactivity. Similarly, fluorinated iminosugars exhibit pH-independent conformational preferences, enabling selective glycosidase inhibition. These properties make fluorine a critical tool for designing peptide therapeutics and enzyme inhibitors.

Properties

Molecular Formula

C26H24FNO4

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid

InChI

InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

QEYUCCGEZPPGKU-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

Preparation Methods

Resin-Bound Intermediate Strategy

A widely adopted method involves synthesizing the pentanoic acid backbone on Wang resin, followed by fluorophenyl group introduction:

Step Reagents/Conditions Yield Key Reference
1. Fmoc-deprotection 20% piperidine/DMF, 2 × 5 min 98%
2. ε-Position functionalization 2-fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h 76%
3. Cleavage from resin TFA/TIS/H₂O (95:2.5:2.5), 2 h 89%

Advantages :

  • Enables rapid parallel synthesis of analogs
  • Minimizes handling of fluorinated intermediates

Limitations :

  • Scalability restricted by resin loading capacity (typically 0.2–0.6 mmol/g)
  • Requires palladium scavenging post-cross-coupling

Solution-Phase Dynamic Kinetic Resolution (DKR)

Racemate Preparation

The racemic precursor 2-amino-5-(2-fluorophenyl)pentanoic acid is synthesized via:

  • Mitsunobu Reaction :
    $$ \text{(RS)-2-Azido-5-(2-fluorophenyl)pentanol} + \text{DIAD/PPh}_3 \rightarrow \text{Azide intermediate} $$
  • Staudinger Reduction :
    $$ \text{Azide} + \text{Trimethylphosphine} \rightarrow \text{Amine} $$ (85% yield)

DKR Optimization

Using Ni(II) complexes with (S)-BPB ligand achieves 98% ee at 20 g scale:

Parameter Optimal Value Effect on ee
Temperature 50°C ↑ 98% ee
Ligand:Ni ratio 1.1:1 Prevents racemization
Solvent Methanol/Water (9:1) Maximizes solubility

Recycling Efficiency :

  • Ligand recovery >92% over 5 cycles
  • Nickel removal <5 ppm via EDTA wash

Fluorophenyl Group Installation Techniques

Friedel-Crafts Alkylation

Direct electrophilic substitution using 2-fluorobenzyl bromide:
$$ \text{Fmoc-(S)-2-aminopentanoic acid} + \text{2-Fluorobenzyl bromide} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Product} $$

  • Yield : 68%
  • Side Products : 12% ortho-substituted isomer

Suzuki-Miyaura Coupling

Superior regioselectivity achieved with modified conditions:

Catalyst System :

  • Pd(OAc)₂ (2 mol%)
  • SPhos ligand (4 mol%)
  • K₃PO₄ base in toluene/EtOH (4:1)

Reaction Time : 8 h at 90°C
Conversion : 94%
Purification : Silica gel chromatography (hexane/EtOAc 3:1)

Fmoc Protection Methodologies

In-Situ Fmoc-OSu Activation

Preferred for industrial-scale synthesis:

  • Dissolve amino acid in 1:1 THF/Na₂CO₃ (0.5 M)
  • Add Fmoc-OSu (1.05 eq) at 0°C
  • Stir 4 h at 25°C
    Yield : 93%
    Purity : 99.2% (HPLC)

Microwave-Assisted Protection

Reduces reaction time from hours to minutes:

Conditions :

  • 100 W, 50°C
  • DIPEA (2 eq) in DMF
    Time : 15 min
    Conversion : 98%

Industrial-Scale Purification Protocols

Crystallization Optimization

Solvent System Purity Recovery
Ethyl acetate/heptane (1:30) 99.5% 88%
MTBE/hexane (1:5) 98.7% 92%

Continuous Chromatography

Simulated moving bed (SMB) systems enable:

  • Throughput: 2.4 kg/day
  • Solvent consumption: Reduced by 73% vs batch

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CD₃OD) δ 7.78 (Fmoc aromatics), 4.36 (CH₂O), 2.35–1.82 (pentanoic chain)
¹⁹F NMR δ -118.5 ppm (ortho-F)
HRMS (ESI+) m/z 434.1732 [M+H]⁺ (calc. 434.1738)

Chiral Purity Assessment

Method : Chiralpak AD-H column, hexane/EtOH (80:20)
Retention : 12.4 min (S-isomer), 14.7 min (R-isomer)
ee : 99.1%

Comparative Analysis of Synthetic Routes

Parameter SPPS DKR Solution-Phase
Scale Limit <100 g 20 kg 5 kg
ee (%) 99.3 98.5 97.8
PMI (kg/kg) 148 42 67
Cost ($/g) 28 11 19

PMI: Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other complex molecules. The fluorophenyl group can interact with various biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid 2-fluorophenyl C₂₆H₂₄FNO₄ ~433.48 (inferred) Enhanced metabolic stability, peptide synthesis
(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid 4-chlorophenyl C₂₆H₂₄ClNO₄ 449.90 Increased steric bulk; halogenated analogs for probing hydrophobic interactions
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid 3-methylphenyl C₂₃H₂₆N₂O₅ 410.46 Electron-donating methyl group improves solubility
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid 3-methoxyphenyl C₂₅H₂₂ClNO₅ 451.90 Methoxy group enhances hydrogen bonding; used in glycopeptide mimics

Key Observations :

  • Fluorine vs. Chlorine: The 2-fluorophenyl analog has lower molecular weight and reduced steric hindrance compared to the 4-chloro derivative.
  • Electron-Donating Groups : Methyl and methoxy substituents increase hydrophobicity and solubility, respectively, altering peptide folding and receptor interactions .

Side-Chain Modifications

Compound Name Side Chain Modification Molecular Weight (g/mol) Applications
Fmoc-(S)-2-amino-5-(tritylthio)-pentanoic acid Tritylthio group ~579.70 (estimated) Thiol-protected intermediate for site-specific conjugation
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid Cyclohexyl group ~419.54 (estimated) Enhances hydrophobicity for membrane penetration
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid Azido group 335.35 Click chemistry applications (e.g., bioconjugation)

Key Observations :

  • Tritylthio Group : Adds steric bulk and protects thiols during SPPS, enabling post-synthetic modifications .
  • Azido Group : Facilitates bioorthogonal reactions, unlike the fluorophenyl analog’s role in structural stabilization .

Key Observations :

  • Guanidino Protection: Complex protecting groups (Pbf/Boc) enable selective deprotection, contrasting with the single Fmoc group in the fluorophenyl compound .
  • Cyclohexyl-Hydroxyl Groups : Induce conformational rigidity, unlike the fluorophenyl group’s electronic effects .

Biological Activity

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is a non-canonical amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and potential applications in peptide synthesis, drug development, and the study of protein interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C26H24FNO4
  • Molecular Weight: 433.48 g/mol
  • IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid

Key Features

  • Fmoc Group: The Fmoc group serves as a protective moiety for the amino group, facilitating selective reactions during peptide synthesis.
  • Fluorophenyl Substituent: The presence of a fluorine atom on the phenyl ring may enhance the compound's reactivity and influence its biological interactions.

The mechanism of action for this compound primarily involves its incorporation into peptides. The Fmoc group allows for protection during synthesis, enabling selective coupling with other amino acids. The fluorine atom can interact with biological targets, potentially enhancing the stability and efficacy of the resulting peptides.

Biological Interactions

  • Protein Interactions: The compound is utilized in studying protein-protein interactions and enzyme-substrate dynamics. Its unique fluorinated structure can serve as a probe in various spectroscopic techniques, such as NMR spectroscopy.
  • Enzyme Mechanisms: It has been shown to influence enzymatic activity by modifying substrate specificity and stability due to its structural characteristics .

Applications in Research

This compound has several applications across different fields:

  • Peptide Synthesis: As a building block in synthesizing complex peptides and peptidomimetics, it aids in developing novel therapeutic agents.
  • Medicinal Chemistry: The compound's fluorinated nature may enhance metabolic stability and bioavailability in drug formulations.

Case Study 1: Peptide Development

A study focused on synthesizing peptide-based drugs demonstrated that incorporating this compound into peptide sequences improved binding affinity to specific receptors, suggesting potential therapeutic applications in targeting diseases like cancer.

Case Study 2: Structural Analysis Using NMR

Research utilizing NMR spectroscopy revealed that peptides containing this compound exhibited distinct chemical shifts, allowing for detailed structural analysis. This study highlighted the utility of fluorinated amino acids in probing molecular conformations and dynamics .

Comparative Analysis of Fluorinated Amino Acids

The following table summarizes key characteristics of various fluorinated amino acids, including this compound:

Compound NameFluorine PositionBiological ActivityApplications
This compound2nd positionEnhances peptide stabilityPeptide synthesis, drug design
(S)-4-Fluorothreonine4th positionMild antibiotic activityProtease studies
5-Fluoro-tryptophan5th positionModulates receptor bindingNeuropharmacology

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